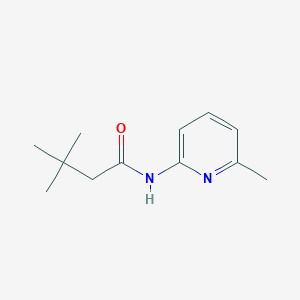
3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide often involves multi-step chemical reactions that can include heterocyclization, as seen in the synthesis of related pyridine and pyrimidine derivatives. For example, heterocyclization involving 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine leads to the formation of complex heterocyclic compounds, showcasing the intricate nature of synthesizing such molecules (Guseinov et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide can be quite complex, involving various functional groups and heteroatoms. These structures are often elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and their intermolecular interactions. For instance, studies on related compounds have shown the importance of hydrogen bonding and π-π stacking interactions in determining the molecular conformation and crystal packing (Wang et al., 2014).
Applications De Recherche Scientifique
Complexation with Carboxylatopillar[5]arene
The study by Chunju Li et al. (2011) investigates the complexation of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene (CP5A) in aqueous solutions. The research highlights how substituent positioning on the pyridinium ring significantly affects association constants and binding modes, with certain substitutions promoting large association constants due to electrostatic attraction forces and hydrophobic interactions. This study underscores the chemical's utility in developing complex molecular structures with high binding affinities in water, which could be beneficial for constructing molecular machines or sensors (Li et al., 2011).
Synthesis and Selectivity of CB2 Cannabinoid Receptor Agonists
Research by G. Chu et al. (2009) explores the replacement of the phenyl ring with a pyridine ring in cannabinoid receptor ligands, leading to the discovery of novel CB2 ligands. Compound 3, closely related to 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide, was identified as a potent and selective CB2 agonist showing in vivo efficacy in a rat model of neuropathic pain. This study demonstrates the potential of pyridine derivatives in developing new therapeutic agents targeting the CB2 receptor (Chu et al., 2009).
Chemical Standards in Ion Mobility Spectrometry
The work of G. Eiceman et al. (2003) provides an analysis of positive ion mobility spectra for compounds including 2,4-dimethylpyridine, illustrating the utility of these compounds as chemical standards in ion mobility spectrometry. This research is crucial for enhancing the precision of ion mobility measurements across laboratories worldwide, offering a path towards standardizing measurements and improving the detection and analysis of various substances (Eiceman et al., 2003).
Synthesis of Heterocyclic Compounds
A study by I. S. A. Hafiz et al. (2011) on the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine demonstrates the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds. This research contributes to the development of new materials with potential applications in pharmaceuticals, materials science, and organic chemistry (Hafiz et al., 2011).
Electrolyte Composition for Li/S Cells
Research by Joon-Ho Shin and E. Cairns (2008) characterizes a ternary mixture of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide, LiTFSI, and poly(ethylene glycol) dimethyl ether as an electrolyte in Li metal/S cells. This study shows significant improvements in thermal stability and ionic conductivity, highlighting the potential of using pyrrolidinium-based ionic liquids in enhancing the performance of lithium-sulfur batteries (Shin & Cairns, 2008).
Propriétés
IUPAC Name |
3,3-dimethyl-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(13-9)14-11(15)8-12(2,3)4/h5-7H,8H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLFLZDHLPCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

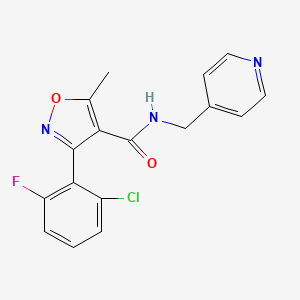
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)


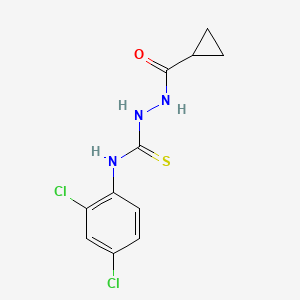
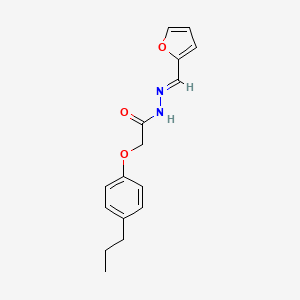
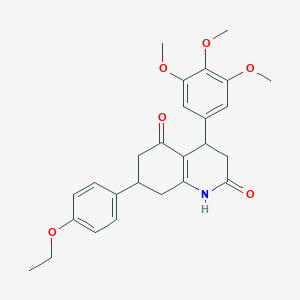
![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)
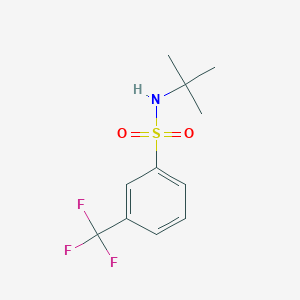

![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)